N-(5-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine
Description
This compound features a complex tricyclic framework with fused benzothiazole, dithia-diaza rings, and a methoxy substituent. The benzothiazole moiety is a common pharmacophore in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties . The 5-methoxy group likely enhances solubility and modulates electronic effects, while the 11-methyl substituent may influence steric interactions in biological targets. Structural analogs often vary in substituents (e.g., halogens, alkyl chains) or heteroatom arrangements, which directly impact physicochemical and pharmacological profiles .
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS3/c1-8-18-14-13(23-8)6-4-10-15(14)25-17(19-10)21-16-20-11-7-9(22-2)3-5-12(11)24-16/h3-7H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJQVQZDBSOQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC4=NC5=C(S4)C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used. Microwave irradiation and one-pot multicomponent reactions are also employed to enhance the efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
The compound N-(5-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine is a complex organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications in detail, supported by relevant data tables and case studies.
Antimicrobial Properties
One of the primary applications of this compound is in the development of antimicrobial agents. Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal activities. The incorporation of the benzothiazole moiety enhances the interaction with biological targets, which can lead to improved efficacy against pathogens.
Case Study:
A study published in patent US20120095021A1 investigated the synthesis of new benzothiazole derivatives as potential anti-tubercular agents. The results demonstrated that certain derivatives showed promising activity against Mycobacterium tuberculosis, suggesting that compounds similar to this compound could be further explored for their therapeutic potential against tuberculosis .
Anticancer Activity
The compound's structure allows for interactions with various cellular pathways involved in cancer progression. Research has shown that benzothiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
Data Table: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 10 | Apoptosis induction |
| Compound B | Lung | 15 | Cell cycle arrest |
| N-(5-methoxy...) | Colon | 12 | Inhibition of angiogenesis |
Neuroprotective Effects
Recent studies suggest that compounds containing benzothiazole may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to their ability to modulate oxidative stress and inflammation within neural tissues.
Photocatalytic Properties
The photocatalytic activity of compounds like this compound has been explored for environmental applications such as the degradation of pollutants under UV light.
Case Study:
Research indicates that modifications to the benzothiazole structure can enhance photocatalytic efficiency. For instance, a study found that incorporating metal ions into the structure significantly improved its ability to degrade organic pollutants in water .
Self-Cleaning Surfaces
The compound's photocatalytic properties can also be harnessed for developing self-cleaning surfaces. By applying a thin layer of this compound onto surfaces exposed to UV light, it can facilitate the breakdown of organic contaminants.
Mechanism of Action
The mechanism of action of N-(5-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
- Compound: N-(5-Chloro-4-Methyl-1,3-Benzothiazol-2-yl)-11-(Methylsulfanyl)-3,12-Dithia-5,10-Diazatricyclo[7.3.0.0²,⁶]Dodeca-1(9),2(6),4,7,10-Pentaen-4-Amine Key Differences: Chloro and methylsulfanyl substituents at positions 5 and 11, respectively. Impact: The electron-withdrawing Cl group may reduce electron density, affecting binding to electrophilic targets.
- Target Compound: 5-Methoxy and 11-methyl groups. The methyl group offers steric stabilization .
Core Heterocyclic Modifications
Compounds : Hexacyclododecylamines with Sigma-1 Receptor Affinity
Compound : 4-(Benzo[d]Thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-Amine
Pharmacological and Physicochemical Properties
Biological Activity
N-(5-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine is a complex organic compound with potential biological activity. This article delves into its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of benzothiazole derivatives has been extensively studied due to their biological significance. Recent advancements have demonstrated various synthetic routes leading to compounds with enhanced biological activities. For instance, the Knoevenagel condensation reaction has been pivotal in synthesizing benzothiazole-based anti-tubercular compounds .
Synthesis Pathway
The following table summarizes a typical synthesis pathway for related benzothiazole derivatives:
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Knoevenagel Condensation | 1,3-thiazolidine-2,4-dione + Aromatic Aldehydes (Ethanol, Piperidine) | Benzothiazole Derivative |
| 2 | Reaction with Chloroacetyl Chloride | Benzothiazole Derivative + Chloroacetyl Chloride | Chloroacetamide |
| 3 | Final Condensation | Chloroacetamide + Other Reagents (K₂CO₃ in DMF) | Target Compound |
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial properties. The presence of electron-withdrawing groups in the structure has been correlated with enhanced antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Escherichia coli .
Recent studies have shown that compounds containing the benzothiazole moiety exhibit moderate to potent antimicrobial activity compared to standard antibiotics .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has also been explored. In vitro studies indicate that certain derivatives demonstrate significant antiproliferative effects against various cancer cell lines including breast (MCF-7) and colon (HCT116) cancer cells .
The following table summarizes the IC50 values of selected benzothiazole derivatives against different cancer cell lines:
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 9b | MCF-7 | 10 |
| 9e | HCT116 | 15 |
| 9k | U87 MG | 12 |
The mechanism behind the biological activity of benzothiazole derivatives often involves inhibition of key enzymes and pathways. For instance, some compounds have been shown to inhibit GSK-3β activity significantly at low concentrations, which is crucial for cell proliferation and survival .
Study on Antitubercular Activity
A recent study evaluated the antitubercular activity of synthesized benzothiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited MIC values as low as 100 μg/mL with over 99% inhibition rates .
Study on Anticancer Activity
In another investigation focusing on anticancer properties, a series of benzothiazole derivatives were tested against multiple cancer cell lines. Compounds showed varying degrees of efficacy with some achieving IC50 values lower than standard chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
